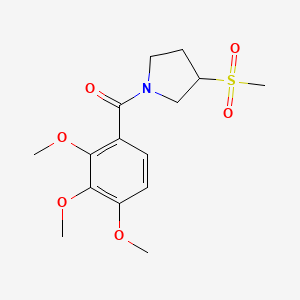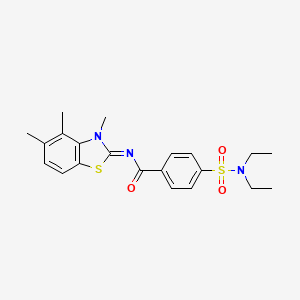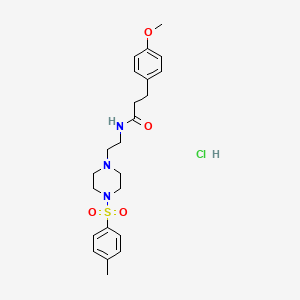![molecular formula C20H19N5O2 B2758547 N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1206991-15-2](/img/structure/B2758547.png)
N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O2 and its molecular weight is 361.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
- The compound N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide belongs to a class of chemicals where various derivatives have been synthesized for research purposes. For example, Al-Salahi and Geffken (2011) synthesized a novel derivative, 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid (Al-Salahi & Geffken, 2011).
Pharmacological Research
- This compound and its derivatives have been explored for their pharmacological potential. For instance, Gobinath et al. (2015) reported on the H1-antihistaminic activity of similar derivatives, which were evaluated for their effects on bronchoconstriction in guinea pigs, showing significant protection against histamine-induced bronchospasm (Gobinath, Subramanian, & Alagarsamy, 2015).
Molecular Structure Analysis
- The molecular and crystal structure of related triazoloquinazolinium derivatives has been a subject of research, as demonstrated by Crabb et al. (1999), who investigated the crystal and molecular structure of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides (Crabb et al., 1999).
Antitumor Activity
- Al-Suwaidan et al. (2016) investigated the antitumor activity of 3-benzyl-substituted-4(3H)-quinazolinones, a related class, demonstrating broad spectrum antitumor activity and potential as cancer treatment agents (Al-Suwaidan et al., 2016).
Mechanism of Action
Target of Action
Triazole compounds, which are part of this compound’s structure, are known to bind with a variety of enzymes and receptors in biological systems . This suggests that the compound could have multiple targets, depending on the specific biological context.
Mode of Action
Triazole compounds are known to interact with their targets through the formation of hydrogen bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could include pathways related to the function of the enzymes or receptors that the compound targets.
Pharmacokinetics
The presence of the triazole ring in the compound’s structure could potentially enhance its pharmacokinetic properties . Triazole rings are known to form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that this compound could have similar effects, depending on the specific biological context.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-12-7-8-13(2)16(9-12)22-17(26)10-25-20(27)24-11-21-18-14(3)5-4-6-15(18)19(24)23-25/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPGDWLTNHVFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B2758465.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2758468.png)
![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)
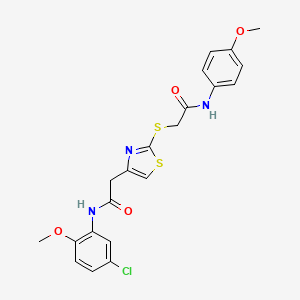
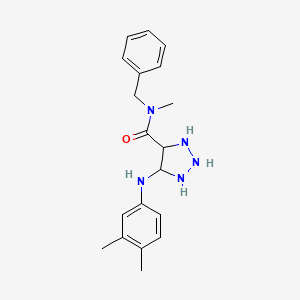
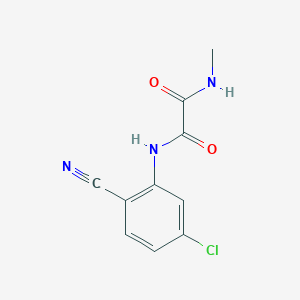

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758477.png)
![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)
![3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2758480.png)
